Specific Scientific Field: This application falls under the field of Metabolomics, which is a branch of science dedicated to the study of chemical processes involving metabolites.
Methods of Application: At natural abundance, peaks are sharp and largely resolved, and peak frequencies are more stable to pH and other sample conditions. Statistical approaches can be used to obtain C–C and C–H correlation maps, which greatly aid in compound identification .
Specific Scientific Field: This application is in the field of Microbiology and Chemistry, specifically in the structure determination of microbial natural products.
Summary of the Application: Dichloromethane-13C is used in the structure determination of microbial natural products. The elucidation of the structures of complex natural products bearing many quaternary carbons remains challenging, even in this advanced spectroscopic era .
Methods of Application: The 13C–13C COSY NMR spectroscopy can be routinely used for the structure determination of microbial natural products by 13C-enrichment of a compound with 13C-glucose .
Results or Outcomes: The results suggest that 13C–13C COSY NMR spectroscopy can be routinely used for the structure determination of microbial natural products by 13C-enrichment of a compound with 13C-glucose .
Dichloromethane-13C, also known as deuterated dichloromethane, is a stable isotopic variant of dichloromethane with the molecular formula . It is a colorless, volatile liquid characterized by a sweet, ether-like odor. The compound is primarily used as a solvent in various
Dichloromethane-13C inherits the safety hazards of DCM, which include []:
For detailed information on the synthesis, applications, and safety precautions for Dichloromethane-13C, refer to product information from chemical suppliers like Sigma-Aldrich [].
Dichloromethane has been associated with various biological effects. While it is considered less toxic than other chlorinated hydrocarbons, it poses several health risks upon exposure. Inhalation can lead to symptoms ranging from dizziness and headaches to respiratory irritation and potential central nervous system effects. Long-term exposure has been linked to carcinogenicity in animal studies, particularly concerning lung, liver, and pancreatic cancers . Additionally, dichloromethane can cross the placenta during pregnancy, although its teratogenic effects are not well established .
Dichloromethane-13C can be synthesized through the chlorination of methane-13C. This process typically involves the following steps:
Research on the interactions of dichloromethane-13C with biological systems has revealed its potential effects on cellular mechanisms. Studies indicate that it may influence metabolic pathways due to its ability to form reactive metabolites, which could lead to oxidative stress and cellular damage. Further investigation into its interactions with specific enzymes and receptors is ongoing to better understand its biological implications .
Dichloromethane-13C shares similarities with several other chlorinated hydrocarbons. Here are some comparable compounds:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Chloromethane | CH3Cl | Less toxic than dichloromethane; used as a refrigerant. |
Chloroform | CHCl3 | More toxic; used as a solvent and anesthetic. |
Carbon Tetrachloride | CCl4 | Non-flammable but highly toxic; used in fire extinguishers. |
Trichloroethylene | C2HCl3 | Industrial solvent; associated with health risks similar to dichloromethane. |
Uniqueness of Dichloromethane-13C: What sets dichloromethane-13C apart from these compounds is its isotopic labeling capability, which allows for detailed tracking in
Industrial production of dichloromethane-13C represents a specialized application of traditional dichloromethane manufacturing processes, requiring adaptation to accommodate carbon-13 isotope incorporation while maintaining economic viability and product purity. The conventional industrial production of dichloromethane involves treating methane or chloromethane with chlorine gas at temperatures of 400-500°C, producing a mixture of chlorinated products that are subsequently separated by distillation [1]. This established methodology provides the fundamental framework for developing carbon-13 labeled variants.
The most economically viable approach for industrial production of dichloromethane-13C involves utilizing carbon-13 enriched methane as the primary feedstock. The process follows the established high-temperature chlorination pathway where carbon-13 labeled methane reacts with chlorine gas according to the sequential chlorination scheme:
13CH₄ + Cl₂ → 13CH₃Cl + HCl
13CH₃Cl + Cl₂ → 13CH₂Cl₂ + HCl
13CH₂Cl₂ + Cl₂ → 13CHCl₃ + HCl
13CHCl₃ + Cl₂ → 13CCl₄ + HCl
The carbon-13 enriched feedstock represents the most significant cost factor in this production methodology, requiring careful optimization of reaction conditions to maximize the conversion efficiency and minimize isotope waste [2]. Industrial facilities typically operate at temperatures between 400-500°C with controlled chlorine-to-methane ratios to optimize the product distribution favoring dichloromethane formation while minimizing over-chlorination to chloroform and carbon tetrachloride.
Process control parameters for dichloromethane-13C production differ from conventional manufacturing due to the need to preserve isotopic purity throughout the synthesis. Temperature control becomes critical as excessive temperatures can lead to carbon isotope scrambling or unwanted side reactions that dilute the carbon-13 enrichment. The reaction mixture composition must be continuously monitored using isotope ratio mass spectrometry to ensure maintained carbon-13 incorporation levels throughout the production cycle [3].
An alternative industrial approach involves the synthesis of dichloromethane-13C from carbon-13 labeled carbon monoxide through methanol intermediates. This methodology first converts carbon-13 labeled carbon dioxide to carbon monoxide, followed by methanol synthesis via the Fischer-Tropsch process, and subsequent conversion to methyl chloride before final chlorination to dichloromethane. While this route provides greater control over isotopic purity, it involves additional synthetic steps that increase production costs and complexity [4].
The isotopic enrichment process for carbon-13 feedstock production represents a significant industrial consideration. Carbon tetrafluoride distillation has emerged as a safer alternative to traditional carbon monoxide distillation for carbon-13 separation, utilizing the chemical inertness of carbon tetrafluoride to reduce safety hazards while maintaining separation efficiency [4]. This approach produces highly enriched carbon-13 starting materials with isotopic purities exceeding 99 atom percent, essential for maintaining product specifications in dichloromethane-13C synthesis.
Industrial production facilities must incorporate specialized equipment for handling isotopically enriched materials, including leak-tight systems to prevent isotope loss and contamination control measures to maintain product purity. The economic considerations for dichloromethane-13C production are substantially different from conventional dichloromethane manufacturing, with carbon-13 feedstock costs representing the dominant expense factor, often exceeding equipment and operational costs by several orders of magnitude [5].
Scale-up considerations for dichloromethane-13C production require careful balance between production volume and isotope conservation. Typical industrial facilities operate on scales ranging from kilogram to multi-kilogram quantities annually, significantly smaller than conventional dichloromethane plants due to market demand limitations and feedstock costs. Production planning must account for the specialized nature of carbon-13 labeled products and the limited customer base requiring such materials [6] [7].
Quality control during industrial production involves continuous monitoring of isotopic enrichment levels, chemical purity, and impurity profiles. Gas chromatography-combustion-isotope ratio mass spectrometry provides real-time assessment of carbon-13 incorporation efficiency, while traditional analytical methods monitor chemical composition and impurity levels [8]. The integration of these analytical approaches ensures consistent product quality meeting specifications for research and commercial applications.
Solvent purification protocols for dichloromethane-13C require specialized methodologies that preserve isotopic integrity while achieving the chemical purity standards necessary for analytical and research applications. Traditional purification approaches for dichloromethane must be adapted to prevent carbon isotope loss or contamination that could compromise the carbon-13 enrichment levels essential for the compound's intended applications.
The fundamental challenge in dichloromethane-13C purification lies in maintaining isotopic purity while removing chemical impurities that commonly occur during synthesis or storage. Standard dichloromethane typically contains stabilizers, water, alcohols, and other chlorinated compounds as primary impurities [9]. For isotopically labeled materials, additional considerations include preventing isotope exchange reactions and minimizing exposure to carbon-containing contaminants that could dilute the carbon-13 enrichment.
Water removal represents the most critical purification step for dichloromethane-13C, as residual water can lead to hydrolysis reactions and interfere with downstream analytical applications. The standard approach involves washing the dichloromethane-13C with distilled water multiple times to remove alcohol stabilizers, followed by drying with anhydrous calcium chloride or phosphorus pentoxide [9]. However, these drying agents must be carefully selected to avoid introducing carbon-containing impurities that could compromise isotopic purity.
Methanol removal, a common requirement due to its presence as a stabilizer in commercial dichloromethane, presents particular challenges for isotopically labeled materials. The conventional water washing method effectively removes methanol through aqueous extraction, taking advantage of methanol's high water solubility compared to dichloromethane's limited miscibility [10]. This approach involves multiple washing cycles with deionized water, with each wash requiring separation and verification of complete methanol removal through gas chromatographic analysis.
Distillation purification for dichloromethane-13C requires modified protocols to prevent isotope loss through evaporation or thermal decomposition. The process typically employs reduced pressure distillation at temperatures below 60°C to minimize thermal stress on the carbon-13 labeled compound [11]. Specialized distillation equipment with minimal holdup volumes helps preserve the valuable isotopically labeled material while achieving effective separation from impurities with different boiling points.
The purification protocol must address chloroform contamination, which commonly occurs during dichloromethane synthesis and can significantly impact analytical applications. Chloroform removal through selective adsorption using activated carbon or molecular sieves requires careful optimization to prevent dichloromethane-13C loss [11]. The adsorbent materials must be pre-treated to remove any carbon-containing contaminants that could lead to isotope dilution during the purification process.
For analytical-grade dichloromethane-13C, advanced purification techniques include zone refining and high-performance liquid chromatography preparative separation. Zone refining provides exceptional purity levels by exploiting the differential crystallization behavior of impurities, while preparative chromatography enables precise separation of structurally similar contaminants [11]. These techniques require specialized equipment and expertise but can achieve impurity levels below 0.01% by weight.
Ultrasonication-assisted purification protocols have emerged as effective methods for removing trace impurities from dichloromethane-13C while maintaining isotopic integrity. The process involves controlled ultrasonication in the presence of selective adsorbents or extraction solvents, enhancing mass transfer rates and improving purification efficiency [9]. Careful control of sonication parameters prevents thermal degradation or isotope scrambling during the purification process.
Drying protocols for dichloromethane-13C require consideration of both chemical and isotopic purity requirements. Traditional drying agents such as calcium chloride, magnesium sulfate, and molecular sieves can be employed, but must be thoroughly pre-dried and tested for carbon content to prevent isotope dilution [9]. The drying process typically involves contact times of several hours with periodic monitoring of water content using Karl Fischer titration or similar analytical methods.
Packaging and storage considerations form an integral part of the purification protocol, as contamination during storage can negate purification efforts. Dichloromethane-13C requires storage in amber glass containers with PTFE-lined caps to prevent light-induced degradation and minimize interaction with packaging materials [11]. Nitrogen atmosphere storage prevents oxidation and moisture absorption, maintaining the achieved purity levels throughout the storage period.
Quality assessment following purification involves comprehensive analysis using multiple analytical techniques. Gas chromatography-mass spectrometry provides detailed impurity profiling, while carbon-13 nuclear magnetic resonance spectroscopy confirms maintained isotopic enrichment levels [12]. The integration of these analytical approaches ensures that the purified dichloromethane-13C meets both chemical purity and isotopic specifications for intended applications.
Analytical validation of carbon-13 labeled compounds requires sophisticated methodologies that simultaneously assess chemical purity, isotopic enrichment, and structural integrity. The validation process for dichloromethane-13C involves multiple complementary analytical techniques, each providing specific information about different aspects of compound quality and authenticity.
Nuclear magnetic resonance spectroscopy represents the primary analytical tool for carbon-13 labeled compound validation, providing both quantitative and qualitative information about isotopic enrichment and chemical structure. Carbon-13 nuclear magnetic resonance analysis directly measures the degree of isotopic incorporation by comparing signal intensities between carbon-13 labeled and natural abundance carbon atoms [13]. The technique enables precise determination of isotopic enrichment levels, typically achieving measurement uncertainties below 1% for highly enriched samples.
Quantitative carbon-13 nuclear magnetic resonance protocols require careful optimization of acquisition parameters to ensure accurate isotopic ratio measurements. Relaxation delay times must be sufficient to allow complete recovery of carbon-13 magnetization between pulses, typically requiring delays of 10-60 seconds depending on the molecular environment [14]. The use of inverse-gated decoupling suppresses nuclear Overhauser effects while maintaining signal-to-noise ratios necessary for quantitative analysis.
Mass spectrometry validation techniques provide complementary information about isotopic composition and molecular integrity. Isotope ratio mass spectrometry offers exceptional precision for measuring carbon isotope ratios, achieving measurement uncertainties below 0.1 per mil for routine analyses [15]. The technique requires conversion of dichloromethane-13C to carbon dioxide through combustion, followed by precise measurement of mass-44 to mass-45 ion intensity ratios corresponding to carbon-12 and carbon-13 dioxide molecules.
Gas chromatography-combustion-isotope ratio mass spectrometry enables simultaneous assessment of chemical purity and isotopic composition through compound-specific isotope analysis. The technique separates dichloromethane-13C from potential impurities using gas chromatography, followed by online combustion and isotope ratio measurement [8]. This approach provides definitive confirmation of both chemical identity and isotopic enrichment without interference from impurities or degradation products.
High-resolution mass spectrometry validation protocols focus on molecular ion confirmation and impurity detection. Electrospray ionization or atmospheric pressure chemical ionization generates molecular ions that confirm the presence of carbon-13 incorporation through characteristic mass shifts [16]. The technique enables detection of structural isomers, degradation products, and synthetic byproducts that could compromise compound quality or analytical applications.
Carbon-13 satellite peak analysis in proton nuclear magnetic resonance spectroscopy provides an alternative approach for isotopic enrichment validation. The intensity ratio between carbon-13 satellite peaks and the main proton signals directly reflects the carbon-13 enrichment level, enabling rapid assessment without requiring specialized carbon-13 nuclear magnetic resonance equipment [17]. This approach proves particularly valuable for samples with limited quantities or when carbon-13 nuclear magnetic resonance analysis is not readily available.
Infrared spectroscopy validation contributes to structural confirmation and impurity detection through characteristic vibrational frequencies. Carbon-13 incorporation causes predictable shifts in vibrational frequencies due to isotope effects on molecular vibrations, providing independent confirmation of isotopic labeling [18]. The technique proves particularly sensitive to functional group integrity and can detect structural changes resulting from synthetic modifications or degradation processes.
Elemental analysis validation ensures overall compound composition consistency with theoretical expectations for dichloromethane-13C. Carbon, hydrogen, and chlorine content determinations provide fundamental validation of compound identity and purity [19]. Isotope dilution methodologies enhance the accuracy of elemental analysis by using internal standards with known isotopic composition, enabling precise quantification of total carbon content and isotopic distribution.
Chromatographic purity assessment employs multiple separation mechanisms to identify and quantify chemical impurities. Gas chromatography with various detection systems including flame ionization, electron capture, and mass spectrometry provides comprehensive impurity profiling [12]. High-performance liquid chromatography offers complementary separation capabilities for less volatile impurities or degradation products that may not be detectable by gas chromatography.
Thermal stability assessment forms an important component of validation protocols, particularly for compounds intended for use in elevated temperature applications. Thermogravimetric analysis and differential scanning calorimetry provide information about thermal decomposition pathways and temperature limits for safe handling and storage [16]. These techniques help establish appropriate storage conditions and handling protocols for maintaining compound integrity over extended periods.
Health Hazard